4-Phthalimidopentanol
Description
Properties
IUPAC Name |
2-(5-hydroxypentan-2-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9(5-4-8-15)14-12(16)10-6-2-3-7-11(10)13(14)17/h2-3,6-7,9,15H,4-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJMJYFYNQGQED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)N1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 4 Phthalimidopentanol
Direct Synthesis Approaches to 4-Phthalimidopentanol
Direct synthesis of 4-phthalimidopentanol typically involves established chemical reactions that form the imide functionality. These methods can be broadly categorized into multi-step sequences starting from well-known precursors and direct phthalimidation of a suitable pentanol (B124592) derivative.
A hypothetical multi-step synthesis could involve the following general steps:
Halogenation of a Pentanol Derivative: Conversion of a starting pentanol, such as 1,4-pentanediol, to a halo-alcohol like 5-bromo-2-pentanol.
Phthalimidation: Reaction of the halo-alcohol with potassium phthalimide (B116566) in a suitable solvent like dimethylformamide (DMF) to form the N-C bond. thermofisher.com
Deprotection (if necessary): If any protecting groups were used for the hydroxyl group, their removal would be the final step to yield 4-phthalimidopentanol.
The efficiency of such a sequence would depend on the reaction conditions for each step, including temperature, solvent, and reaction time.
A more direct route involves the reaction of a pentanol scaffold already containing the necessary amino group with phthalic anhydride (B1165640) or a derivative. The key precursor for this approach is 4-aminopentanol. The reaction between an amine and phthalic anhydride typically proceeds via a two-step process: formation of a phthalamic acid intermediate followed by cyclization to the phthalimide, often promoted by heat or dehydrating agents. organic-chemistry.orgsphinxsai.com
The general reaction is as follows:
4-Aminopentanol reacts with phthalic anhydride in a suitable solvent, such as acetic acid or toluene, under reflux conditions. sphinxsai.comreddit.com The initial reaction forms an intermediate amic acid, which then undergoes intramolecular cyclization with the elimination of a water molecule to yield 4-phthalimidopentanol.
The yield and purity of the product would be influenced by the reaction conditions, including the solvent, temperature, and method of water removal.
| Reactants | Reagents/Solvent | Conditions | Product | General Yield Range |
| 4-Aminopentanol, Phthalic Anhydride | Acetic Acid | Reflux | 4-Phthalimidopentanol | Moderate to Good |
| 4-Aminopentanol, Phthalic Anhydride | Toluene, Dean-Stark trap | Reflux | 4-Phthalimidopentanol | Moderate to Good |
This is a representative table based on general reactions of amines with phthalic anhydride; specific yield data for 4-phthalimidopentanol is not available in the provided search results.
Stereoselective Synthesis of 4-Phthalimidopentanol and its Enantiomers
As 4-phthalimidopentanol contains a chiral center at the fourth carbon of the pentanol chain, the synthesis of its individual enantiomers, (R)- and (S)-4-phthalimidopentanol, requires stereoselective methods. These approaches are critical in fields such as medicinal chemistry, where the biological activity of enantiomers can differ significantly.
Chiral resolution is a classical method for separating enantiomers from a racemic mixture. This can be applied to a chiral precursor of 4-phthalimidopentanol, most notably racemic 4-aminopentanol. The general strategy involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers, having different physical properties, can then be separated by fractional crystallization. After separation, the resolving agent is removed to yield the enantiomerically pure amine, which can then be converted to the corresponding enantiopure 4-phthalimidopentanol.
Commonly used chiral resolving agents for amines include tartaric acid and its derivatives.
Modern synthetic chemistry often employs asymmetric catalysis to directly synthesize a desired enantiomer, which is generally more efficient than resolution. While specific asymmetric catalytic routes to 4-phthalimidopentanol have not been detailed in the available literature, one can extrapolate from known asymmetric syntheses of chiral amines and alcohols.
A potential strategy could involve the asymmetric reduction of a suitable ketone precursor, such as 4-phthalimidopentan-2-one, using a chiral catalyst. Chiral metal catalysts (e.g., based on ruthenium, rhodium, or iridium) with chiral ligands are commonly used for the asymmetric hydrogenation of ketones to produce chiral alcohols with high enantioselectivity.
| Substrate | Catalyst System (Example) | Product | Potential Enantiomeric Excess (ee) |
| 4-Phthalimidopentan-2-one | Ru-BINAP | (R)- or (S)-4-Phthalimidopentanol | High |
| 4-Phthalimidopentan-2-one | CBS Catalyst (Corey-Bakshi-Shibata) | (R)- or (S)-4-Phthalimidopentanol | High |
This table is illustrative of potential asymmetric catalytic methods and does not represent experimentally verified data for this specific substrate from the search results.
Diastereoselective synthesis involves creating a new chiral center in a molecule that already contains a chiral center, with the existing stereocenter influencing the stereochemical outcome of the reaction. While less common for a direct synthesis of 4-phthalimidopentanol from achiral precursors, diastereoselective methods could be employed in more complex synthetic sequences where a chiral auxiliary is used.
For instance, a chiral auxiliary could be attached to a precursor molecule, and a subsequent reaction to introduce the hydroxyl or phthalimido group would proceed with a preference for one diastereomer. The auxiliary would then be removed to yield the enantiomerically enriched product.
Novel Methodologies in the Synthesis of 4-Phthalimidopentanol Analogues
The synthesis of 4-Phthalimidopentanol analogues, which are valuable as intermediates in the preparation of various biologically active molecules, has been an area of active research. Traditional methods for N-alkylation of phthalimide often require harsh conditions and may not be suitable for complex molecules. Consequently, novel methodologies are continuously being explored to achieve higher yields, better stereocontrol, and greater functional group tolerance. This section focuses on some of the innovative strategies employed in the synthesis of these analogues.
One of the most significant advancements in the synthesis of 4-Phthalimidopentanol analogues is the application of the Mitsunobu reaction . This reaction provides a powerful and versatile method for the conversion of primary and secondary alcohols into a wide array of functional groups, including the phthalimide moiety. missouri.eduorganic-chemistry.orgwikipedia.org The reaction typically involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic substitution by phthalimide. wikipedia.orgnih.gov
A key advantage of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol center. missouri.eduorganic-chemistry.orgwikipedia.org This feature is particularly crucial in the synthesis of chiral 4-Phthalimidopentanol analogues, where precise control of the stereochemistry is often a critical requirement for their intended biological activity. The general mechanism involves the in-situ formation of a phosphonium (B103445) salt intermediate from the alcohol, which is then displaced by the phthalimide nucleophile in an Sₙ2 fashion. organic-chemistry.org
The reaction conditions for the Mitsunobu reaction are generally mild, making it compatible with a variety of sensitive functional groups that might not tolerate more traditional, harsher alkylation conditions. The choice of solvent is typically an aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). organic-synthesis.com The order of addition of reagents can also be important for the success of the reaction, with the alcohol, phthalimide, and triphenylphosphine often being mixed prior to the addition of the azodicarboxylate. wikipedia.orgorganic-synthesis.com
Table 1: Key Reagents in the Mitsunobu Reaction for Phthalimide Alkylation
| Reagent Role | Common Examples | Purpose in the Reaction |
| Alcohol | A substituted pentanol | The substrate to be functionalized. |
| Nucleophile | Phthalimide | The nitrogen source for the N-alkylation. |
| Phosphine | Triphenylphosphine (PPh₃) | Activates the alcohol by forming a good leaving group. |
| Azodicarboxylate | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) | The oxidizing agent that drives the reaction forward. |
| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM) | Provides the reaction medium. |
Beyond the well-established Mitsunobu reaction, other novel strategies are emerging for the synthesis of phthalimide-containing compounds, which could potentially be applied to the synthesis of 4-Phthalimidopentanol analogues. For instance, reductive amination represents an alternative approach for forming the crucial carbon-nitrogen bond. organic-chemistry.org This method would involve the reaction of a suitable keto-precursor of 4-Phthalimidopentanol with an amine or ammonia (B1221849) source in the presence of a reducing agent. While not yet widely reported for this specific class of compounds, the versatility of reductive amination in forming C-N bonds makes it a promising area for future exploration. researchgate.net
Another cutting-edge approach involves C-H functionalization reactions . Recent research has demonstrated novel metal-free, PIDA (phenyliodine diacetate)-promoted cross-dehydrogenative coupling reactions for the synthesis of N-alkoxyphthalimide derivatives. nih.gov Although this specific methodology yields N-alkoxyphthalimides, the underlying principle of direct C-H functionalization could inspire the development of new methods for the direct coupling of phthalimide with specific C-H bonds on a pentanol backbone, thus offering a more atom-economical synthetic route.
The following table summarizes the key aspects of these novel methodologies.
Table 2: Comparison of Novel Synthetic Methodologies for Phthalimide Analogues
| Methodology | Key Reagents | Key Advantages | Potential Challenges |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD, Phthalimide | Mild reaction conditions, excellent stereocontrol (inversion), high functional group tolerance. | Formation of by-products that can complicate purification, requirement for stoichiometric reagents. |
| Reductive Amination | Keto-precursor, Amine/Ammonia source, Reducing agent (e.g., NaBH₃CN) | Utilizes readily available starting materials, can be performed under mild conditions. | Potential for over-alkylation, may require careful control of reaction conditions to achieve selectivity. |
| C-H Functionalization | Substrate with C-H bond, Phthalimide derivative, Oxidant (e.g., PIDA) | High atom economy, potential for novel disconnections in retrosynthesis. | Currently limited to specific types of phthalimide derivatives (e.g., N-alkoxy), may require further development for broader applicability. |
Chemical Reactivity and Transformation Pathways of 4 Phthalimidopentanol
Reactivity of the Phthalimide (B116566) Moiety
The phthalimide group, characterized by a nitrogen atom bonded to two carbonyl groups, exhibits a rich and varied reactivity profile. This includes transformations at the imide nitrogen and reactions involving the phthalimide ring itself.
The nitrogen atom of the phthalimide group in 4-Phthalimidopentanol is acidic due to the electron-withdrawing effect of the adjacent carbonyl groups. This acidity allows for deprotonation by a base to form a nucleophilic phthalimide anion. This anion can then participate in various nucleophilic substitution reactions. A classic example of this reactivity is the Gabriel synthesis, where the phthalimide anion displaces a halide from an alkyl halide to form an N-alkylphthalimide. byjus.com While 4-Phthalimidopentanol is already N-substituted, this fundamental reactivity of the phthalimide nitrogen is crucial in its synthesis and in understanding its stability under basic conditions.
Further transformations at the imide nitrogen can be achieved under specific conditions. For instance, N-alkylation of phthalimides can be accomplished using alkyl halides in the presence of a base in ionic liquids, offering an efficient and selective method. organic-chemistry.org
The phthalimide ring is susceptible to nucleophilic attack at the carbonyl carbons, leading to ring-opening reactions. These reactions are fundamental to the use of the phthalimide group as a protecting group for primary amines.
Ring-Opening Reactions:
Hydrolysis: Under basic conditions, such as treatment with aqueous sodium hydroxide (B78521), the phthalimide ring of 4-Phthalimidopentanol can be hydrolyzed to yield phthalamic acid derivatives. cdnsciencepub.com Further heating can lead to the formation of phthalic acid and 4-aminopentanol. Acid-catalyzed hydrolysis is also possible.
Hydrazinolysis: A common method for cleaving the phthalimide group is through reaction with hydrazine (B178648) (N₂H₄). This reaction, known as the Ing-Manske procedure, results in the formation of the free primary amine (4-aminopentanol) and the stable cyclic hydrazide, phthalhydrazide (B32825).
Reduction: The carbonyl groups of the phthalimide ring can be reduced. Treatment with a strong reducing agent like lithium aluminum hydride (LiAlH₄) can lead to the reduction of the imide to the corresponding isoindoline. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), can selectively reduce one of the carbonyl groups to a hydroxyl group, forming a hydroxylactam. nih.gov
| Reaction | Reagent | Product(s) | Description |
| Basic Hydrolysis | NaOH (aq) | Phthalamic acid derivative, then Phthalic acid + 4-Aminopentanol | Cleavage of the imide ring via nucleophilic attack of hydroxide ions. |
| Hydrazinolysis | N₂H₄ | 4-Aminopentanol + Phthalhydrazide | Formation of a stable cyclic hydrazide, liberating the primary amine. |
| Reduction | LiAlH₄ | N-(4-hydroxypentyl)isoindoline | Complete reduction of both carbonyl groups of the imide. |
| Partial Reduction | NaBH₄ | 2-(4-hydroxypentyl)-3-hydroxyisoindolin-1-one | Selective reduction of one carbonyl group to a hydroxyl group. |
Ring-Closure Reactions:
While ring-opening is more common for N-substituted phthalimides, intramolecular cyclization reactions involving the phthalimide moiety and a side chain are also possible under specific conditions. For instance, intramolecular Mukaiyama-type aldol (B89426) coupling has been used to cyclize phthalimides with appropriate side chains to form fused lactam systems. nih.gov In the case of 4-Phthalimidopentanol, a suitably activated side chain could potentially undergo cyclization onto one of the phthalimide carbonyls. Photochemical conditions can also induce intramolecular cyclization in certain N-substituted phthalimides. irb.hr
Chemical Reactions of the Pentanol (B124592) Side Chain
The pentanol side chain of 4-Phthalimidopentanol, with its terminal hydroxyl group, offers a site for a variety of chemical transformations, including functionalization of the alkyl chain, oxidation-reduction of the hydroxyl group, and substitution and elimination reactions.
Functionalization of the alkyl chain in N-alkylphthalimides can proceed through several mechanisms, often involving radical intermediates. For example, photoredox catalysis can be employed for the alkylarylation of styrenes with alkyl N-hydroxyphthalimide esters, demonstrating a method for C-C bond formation involving the alkyl chain. rsc.org While not directly involving the hydroxyl group of 4-Phthalimidopentanol, these methods highlight the potential for radical-mediated functionalization of the pentanol chain. The presence of the hydroxyl group may influence the regioselectivity of such reactions.
The primary alcohol of the pentanol side chain can undergo oxidation to form an aldehyde and subsequently a carboxylic acid, depending on the oxidizing agent and reaction conditions.
Oxidation Reactions:
Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), and Swern oxidation conditions. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) will typically oxidize the primary alcohol directly to a carboxylic acid. The phthalimide group is generally stable under many of these oxidative conditions.
| Oxidizing Agent | Product | Reaction Conditions |
| Pyridinium Chlorochromate (PCC) | 4-Phthalimidopentanal | Anhydrous CH₂Cl₂ |
| Dess-Martin Periodinane (DMP) | 4-Phthalimidopentanal | CH₂Cl₂ |
| Potassium Permanganate (KMnO₄) | 4-Phthalimidopentanoic acid | Basic, followed by acidic workup |
| Chromic Acid (Jones Oxidation) | 4-Phthalimidopentanoic acid | Acetone, H₂SO₄ |
Conversely, the hydroxyl group is already in its reduced form. Further reduction is not possible without cleavage of the C-O bond.
The hydroxyl group of the pentanol side chain can be converted into a good leaving group, such as a tosylate or a halide, to facilitate substitution and elimination reactions.
Substitution Reactions:
Once converted to a better leaving group (e.g., by reaction with tosyl chloride in the presence of pyridine (B92270) to form a tosylate), the pentanol side chain can undergo nucleophilic substitution (Sₙ2) reactions with a variety of nucleophiles.
Elimination Reactions:
Dehydration of the alcohol can lead to the formation of an alkene. This is typically achieved by heating with a strong acid such as sulfuric acid or phosphoric acid. The regioselectivity of the elimination would be expected to follow Zaitsev's rule, favoring the formation of the more substituted alkene. nih.gov
| Reaction Type | Reagents | Intermediate/Product | Mechanism |
| Tosylation | TsCl, pyridine | 4-Phthalimidopentyl tosylate | Preparation for substitution/elimination |
| Nucleophilic Substitution | NaCN (after tosylation) | 5-Phthalimidohexanenitrile | Sₙ2 |
| Dehydration (Elimination) | H₂SO₄, heat | N-(pent-3-en-1-yl)phthalimide | E1 or E2 |
Catalytic Processes in 4-Phthalimidopentanol Derivatization
The derivatization of 4-phthalimidopentanol, a molecule featuring a hydroxyl group and a phthalimide-protected amine, can be achieved through various catalytic strategies. These methods offer pathways to selectively modify the molecule, paving the way for the synthesis of more complex structures. Catalytic approaches are broadly categorized into homogeneous and heterogeneous catalysis, with growing interest in organocatalytic and biocatalytic methods for their unique selectivity and environmentally benign nature.
Homogeneous and Heterogeneous Catalysis Studies
Catalysis can occur in a single phase (homogeneous) or at the interface of different phases (heterogeneous). Both have been explored in reactions involving phthalimide-containing molecules and alcohols, providing a framework for potential transformations of 4-phthalimidopentanol.
Homogeneous Catalysis:
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to well-defined active sites. For alcohol derivatization, transition metal complexes are often employed. For instance, the oxidation of alcohols, a potential transformation for 4-phthalimidopentanol's hydroxyl group, can be achieved using homogeneous catalysts. While specific studies on 4-phthalimidopentanol are not extensively documented, related research on the aerobic oxidation of benzylic alcohols using cobalt-Schiff base and iron-porphyrin complexes in CO2-expanded solvents demonstrates the potential for such transformations nih.gov. These systems can offer high reaction rates and selectivity under relatively mild conditions. The phthalimide group's stability under these conditions would be a key consideration.
Heterogeneous Catalysis:
Heterogeneous catalysis involves a catalyst in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. A significant advantage of this approach is the ease of catalyst separation and recycling. A key example relevant to 4-phthalimidopentanol is catalytic hydrogenation. In the synthesis of related compounds, such as 5-fluoro-4-phthalimidopentanol, a precursor is hydrogenated over a palladium on charcoal (Pd/C) catalyst nih.govmdpi.com. This reaction reduces a double bond in the molecule's backbone to yield the saturated chain of the pentanol derivative.
The promotional effect of acids in the palladium-catalyzed hydrogenation of the phthalimide group itself has also been investigated. For instance, phthalimide can be quantitatively converted to isoindolin-1-one (B1195906) using a 10% palladium-on-carbon catalyst in the presence of trifluoroacetic acid rsc.org. This suggests that the phthalimide moiety in 4-phthalimidopentanol could also be selectively reduced under specific heterogeneous catalytic conditions.
Below is a table summarizing catalytic systems applicable to the functional groups found in 4-Phthalimidopentanol.
| Catalytic System | Reactant Type | Transformation | Catalyst Type | Phase | Potential Application to 4-Phthalimidopentanol |
| Pd/C, H₂ | Unsaturated Precursor | Alkene Hydrogenation | Palladium on Charcoal | Heterogeneous | Synthesis of the saturated pentanol chain |
| Co(OAc)₂/NHPI | Benzylic Alcohol | Aerobic Oxidation | Cobalt(II) acetate/N-Hydroxyphthalimide | Homogeneous | Oxidation of the hydroxyl group to a ketone |
| Pd/C, H₂, Acid | Phthalimide | Reductive Carbonyl Transformation | Palladium on Charcoal | Heterogeneous | Selective reduction of the phthalimide group |
Organocatalytic and Biocatalytic Approaches
In recent years, organocatalysis and biocatalysis have emerged as powerful tools in organic synthesis, offering high enantioselectivity and mild reaction conditions.
Organocatalytic Approaches:
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Chiral amino alcohols, structurally related to 4-phthalimidopentanol, have been successfully employed as organocatalysts in various asymmetric reactions, including Michael additions and aldol reactions nih.govresearchgate.net. This suggests a potential dual role for 4-phthalimidopentanol and its derivatives, not only as substrates but also as catalysts or chiral ligands in asymmetric synthesis.
Furthermore, phthalimide derivatives themselves have been utilized as organocatalysts. For example, tetrabutylammonium (B224687) phthalimide-N-oxyl (TBAPINO) has been shown to be an effective organocatalyst for the trimethylsilylation of alcohols iust.ac.ir. This opens the possibility of using 4-phthalimidopentanol as a precursor to novel organocatalysts.
Biocatalytic Approaches:
Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations. This approach is highly valued for its exceptional selectivity (chemo-, regio-, and enantio-) and operation under environmentally friendly conditions. For a molecule like 4-phthalimidopentanol, enzymes such as lipases could be used for the kinetic resolution of a racemic mixture through enantioselective acylation of the hydroxyl group.
Moreover, biocatalytic pathways have been designed for the synthesis of chiral amino alcohols ucl.ac.ukrsc.orgnih.govresearchgate.net. Transaminases, for instance, can introduce an amino group into a keto-alcohol precursor, while ketoreductases can reduce a ketone to a chiral alcohol. While direct enzymatic transformations of 4-phthalimidopentanol are not widely reported, the existing biocatalytic toolbox for amino alcohol synthesis suggests that enzymatic methods could be developed for its stereoselective synthesis or derivatization.
The following table outlines potential organocatalytic and biocatalytic applications for 4-Phthalimidopentanol.
| Catalytic Approach | Catalyst Type | Potential Reaction | Relevance to 4-Phthalimidopentanol |
| Organocatalysis | Chiral Amino Alcohols | Asymmetric Michael Addition | Derivatives of 4-phthalimidopentanol could act as catalysts. |
| Organocatalysis | Phthalimide-N-oxyl | Alcohol Silylation | Demonstrates the catalytic potential of the phthalimide moiety. |
| Biocatalysis | Lipases | Kinetic Resolution | Enantioselective acylation of the hydroxyl group. |
| Biocatalysis | Transaminases/Ketoreductases | Asymmetric Synthesis | Stereoselective synthesis of chiral 4-phthalimidopentanol. |
Reaction Mechanism Elucidation for 4-Phthalimidopentanol Transformations
Understanding the reaction mechanisms of 4-phthalimidopentanol transformations is crucial for optimizing reaction conditions and designing new synthetic routes. This involves investigating the key steps of a reaction and identifying any transient intermediates.
Mechanistic Investigations of Key Steps
While specific mechanistic studies on 4-phthalimidopentanol are limited, we can infer potential pathways from related reactions.
Palladium-Catalyzed Hydrogenation:
The hydrogenation of an unsaturated precursor to 4-phthalimidopentanol over a palladium catalyst likely follows a well-established mechanism for alkene hydrogenation. The reaction is believed to occur on the surface of the palladium catalyst. The key steps involve the dissociative adsorption of hydrogen onto the palladium surface, followed by the coordination of the alkene's double bond to a palladium atom. Subsequently, stepwise insertion of two hydrogen atoms into the double bond occurs, leading to the saturated alkane, which then desorbs from the catalyst surface researchgate.net. The stereochemistry of the product is often syn-addition, with both hydrogen atoms adding to the same face of the double bond.
Oxidation of the Alcohol Group:
The oxidation of the hydroxyl group in 4-phthalimidopentanol to a ketone would proceed through mechanisms dependent on the chosen oxidant and catalyst. For a Swern oxidation, for example, the alcohol would react with dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride to form an alkoxysulfonium salt. Subsequent deprotonation by a hindered base, such as triethylamine, leads to the formation of the ketone, dimethyl sulfide, and carbon dioxide.
In a catalytic aerobic oxidation using a transition metal catalyst, the mechanism is often more complex and can involve radical pathways. For instance, a cobalt-catalyzed oxidation in the presence of N-hydroxyphthalimide (NHPI) may proceed via the formation of a phthalimide-N-oxyl (PINO) radical, which then abstracts a hydrogen atom from the alcohol, initiating the oxidation cycle.
Identification of Reaction Intermediates
The direct observation and characterization of reaction intermediates are often challenging due to their high reactivity and short lifetimes. However, their existence can be inferred from trapping experiments, spectroscopic studies, and computational modeling.
In the context of 4-phthalimidopentanol transformations, several types of intermediates can be postulated.
Hydrogenation Intermediates:
During the palladium-catalyzed hydrogenation of an unsaturated precursor, organometallic intermediates where the alkene is coordinated to the palladium surface are formed. These are typically transient species that are difficult to isolate but are fundamental to the catalytic cycle.
Oxidation Intermediates:
In oxidation reactions, the nature of the intermediates will vary with the oxidant. In a Swern oxidation, the key intermediate is the alkoxysulfonium ylide. For metal-catalyzed aerobic oxidations, radical intermediates or metal-oxo species may be involved.
Intermediates in Cyclization Reactions:
Derivatives of 4-phthalimidopentanol could potentially undergo intramolecular cyclization reactions. For instance, activation of the hydroxyl group could be followed by nucleophilic attack by the nitrogen of a deprotected amino group to form a cyclic amine. The mechanism of such a reaction could involve protonated intermediates or metal-coordinated species if a catalyst is used. Studies on the cyclization of propargyl alcohols have identified α-carbonyl intermediates, providing a precedent for the types of intermediates that might be observed in related transformations nih.gov.
The table below summarizes potential intermediates in key transformations of 4-Phthalimidopentanol.
| Transformation | Key Step | Potential Intermediate | Method of Investigation |
| Catalytic Hydrogenation | Hydrogen transfer | Palladium-alkene complex | Surface science techniques, Isotope labeling |
| Swern Oxidation | Activation of alcohol | Alkoxysulfonium ylide | Low-temperature NMR, Trapping experiments |
| Aerobic Oxidation | Hydrogen abstraction | Alkoxy radical, PINO radical | Electron Paramagnetic Resonance (EPR) spectroscopy |
| Intramolecular Cyclization | Nucleophilic attack | Protonated amine/alcohol | In-situ IR spectroscopy, Computational modeling |
Theoretical and Computational Chemistry Studies of 4 Phthalimidopentanol Systems
Quantum Chemical Investigations of Electronic Structure and Energetics
Quantum chemical methods are fundamental to understanding the electronic structure and energy of molecules. These calculations, based on the principles of quantum mechanics, can elucidate bonding, orbital energies, and charge distributions, which are key determinants of a molecule's stability and reactivity.
Density Functional Theory (DFT) has emerged as a powerful and versatile computational method in chemistry and materials science for investigating the electronic structure of many-body systems. researchgate.netresearchgate.net DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a favorable balance between computational cost and accuracy.
For 4-Phthalimidopentanol, DFT could be employed to analyze the molecular properties of its ground and excited states, providing a deeper understanding of its electronic structure. mdpi.com By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, one can infer the molecule's susceptibility to electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter that correlates with chemical reactivity and the kinetic stability of a molecule. A smaller gap generally implies higher reactivity.
Furthermore, DFT can be used to compute various molecular descriptors that provide insights into the reactivity of 4-Phthalimidopentanol. These descriptors, including electronegativity, chemical hardness, and the Fukui function, can help in predicting the most reactive sites within the molecule. For instance, the Fukui function can identify which atoms are most likely to act as electrophiles or nucleophiles.
A hypothetical DFT study on 4-Phthalimidopentanol might yield the following data, illustrating the types of insights that can be gained:
| Property | Calculated Value (hypothetical) | Implication for 4-Phthalimidopentanol |
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest empty orbital and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical stability. |
| Dipole Moment | 3.2 D | Indicates a polar molecule, influencing its solubility and intermolecular interactions. |
This table is illustrative and does not represent experimentally verified data.
Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. These methods, while often more computationally intensive than DFT, can provide highly accurate results for molecular properties.
Conformational analysis is a key application of ab initio calculations. For a flexible molecule like 4-Phthalimidopentanol, which possesses several rotatable bonds, numerous conformations are possible. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be used to calculate the relative energies of these different conformers. By identifying the lowest energy conformations, one can predict the most stable three-dimensional structures of the molecule. This information is vital for understanding its biological activity, as the shape of a molecule often dictates how it interacts with biological targets.
A potential energy surface scan for the rotation around the C-N bond connecting the pentanol (B124592) chain to the phthalimide (B116566) group, for example, could reveal the energy barriers between different staggered and eclipsed conformations.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum chemical calculations provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and interactions with the surrounding environment.
For 4-Phthalimidopentanol, MD simulations can be used to map its conformational landscape. nih.gov By simulating the molecule's movements over nanoseconds or even microseconds, researchers can observe how it folds and flexes, providing a more complete picture of its structural dynamics than static calculations alone. These simulations can identify the most populated conformational states and the transitions between them.
Furthermore, MD simulations are invaluable for studying solvation effects. The behavior of a molecule can be significantly influenced by the solvent it is in. By explicitly including solvent molecules (e.g., water, ethanol) in the simulation box, MD can model the solute-solvent interactions, such as hydrogen bonding between the hydroxyl group of 4-Phthalimidopentanol and water molecules. This provides a detailed understanding of how the solvent affects the molecule's conformation and reactivity. The stability of different conformers can be assessed in various solvents to predict how the environment influences its preferred shape.
Computational Mechanistic Studies of Reactions Involving 4-Phthalimidopentanol
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the energy barriers that govern the reaction rate.
For reactions involving 4-Phthalimidopentanol, such as its synthesis via the Gabriel synthesis or its subsequent transformations, computational studies can elucidate the step-by-step mechanism. For example, DFT calculations can be used to model the nucleophilic substitution reaction between potassium phthalimide and a 4-halopentanol. The calculations could determine the structure and energy of the transition state, providing insights into the reaction's feasibility and kinetics. Such studies are instrumental in optimizing reaction conditions and in designing more efficient synthetic routes.
A hypothetical reaction coordinate diagram for a reaction involving 4-Phthalimidopentanol, derived from computational studies, might look like this:
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants | 0 |
| 2 | Transition State 1 | +15 |
| 3 | Intermediate | -5 |
| 4 | Transition State 2 | +10 |
| 5 | Products | -20 |
This table is illustrative and does not represent experimentally verified data.
Prediction of Reactivity and Selectivity in Novel Transformations
One of the most exciting applications of computational chemistry is the prediction of the outcome of unknown reactions. walshmedicalmedia.com By understanding the electronic structure and energetics of 4-Phthalimidopentanol, it is possible to predict its reactivity towards various reagents and the selectivity of these reactions.
Computational tools can be used to screen for potential new reactions of 4-Phthalimidopentanol. walshmedicalmedia.com For instance, by calculating the molecule's electrostatic potential map, regions that are electron-rich (nucleophilic) and electron-poor (electrophilic) can be visualized. This can guide the choice of reagents for selective chemical modifications. For example, the oxygen atom of the hydroxyl group would be identified as a nucleophilic site, while the carbonyl carbons of the phthalimide group would be electrophilic centers.
Furthermore, computational models can predict the regioselectivity and stereoselectivity of reactions. In cases where a reaction can lead to multiple products, quantum chemical calculations can determine the activation energies for the different reaction pathways. The pathway with the lowest activation energy is likely to be the major product, thus predicting the reaction's selectivity. This predictive power is invaluable for the design of novel transformations and the synthesis of new molecules based on the 4-Phthalimidopentanol scaffold. nih.gov
Lack of Specific Research Data on 4-Phthalimidopentanol Hinders Detailed Analysis
The requested article structure, which includes its function as a precursor in the synthesis of advanced organic molecules, its integration into complex natural product synthesis, and its use as a scaffold for the development of novel chemical entities, requires substantial and specific research findings that are not present in the currently accessible scientific literature.
General information on related classes of compounds, such as phthalimides and other heterocyclic building blocks, is abundant. Phthalimides, as a class, are well-known in organic synthesis, often used to introduce a protected amine group in the Gabriel synthesis. They are indeed integral to the synthesis of a wide array of pharmaceuticals and other complex organic molecules. However, the specific properties, reactions, and applications of the 4-Phthalimidopentanol derivative have not been a significant focus of published research.
Without dedicated studies on 4-Phthalimidopentanol, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. Further research and publication on this specific compound are necessary before a thorough and informative article can be written.
Advanced Analytical Methodologies in 4 Phthalimidopentanol Research
Spectroscopic Techniques for Reaction Monitoring and Structural Elucidation of Novel Derivatives
Spectroscopic methods are indispensable for the real-time monitoring of chemical reactions that produce 4-Phthalimidopentanol and for confirming the identity and structure of its novel derivatives. Techniques such as Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely employed.
Infrared (IR) Spectroscopy is a powerful tool for identifying functional groups. In the context of 4-Phthalimidopentanol synthesis, IR spectroscopy can be used to monitor the disappearance of reactants and the appearance of the product. The characteristic IR absorptions for the phthalimide (B116566) group are typically observed in the regions of 1770-1700 cm⁻¹ for the carbonyl (C=O) stretching vibrations and around 1380 cm⁻¹ for the C-N stretching vibration. The presence of the hydroxyl (-OH) group in 4-Phthalimidopentanol is indicated by a broad absorption band in the region of 3500-3200 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure. Both ¹H NMR and ¹³C NMR are vital for the structural confirmation of 4-Phthalimidopentanol and its derivatives.
¹H NMR spectroscopy allows for the identification of the different types of protons in the molecule and their connectivity. For 4-Phthalimidopentanol, the aromatic protons of the phthalimide group typically appear as multiplets in the range of 7.7-7.9 ppm. The protons of the pentanol (B124592) chain will have distinct chemical shifts depending on their proximity to the phthalimide and hydroxyl groups. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed for more complex derivatives to establish detailed spatial relationships between protons.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbonyl carbons of the phthalimide group are typically observed around 168 ppm. The aromatic carbons show signals in the 123-134 ppm range, while the carbons of the aliphatic chain are found at lower chemical shifts.
The synthesis of novel derivatives of 4-Phthalimidopentanol often involves modifications to the hydroxyl group or the phthalimide ring. Spectroscopic techniques are crucial for confirming these modifications. For instance, if the hydroxyl group is esterified, the broad -OH peak in the IR spectrum will disappear, and a new carbonyl peak for the ester group will appear. In the ¹H NMR spectrum, a downfield shift of the proton attached to the carbon bearing the hydroxyl group would be observed.
Table 1: Representative Spectroscopic Data for 4-Phthalimidopentanol
| Technique | Feature | Characteristic Signal/Region |
| IR Spectroscopy | C=O stretch (imide) | 1770-1700 cm⁻¹ |
| C-N stretch (imide) | ~1380 cm⁻¹ | |
| O-H stretch (alcohol) | 3500-3200 cm⁻¹ (broad) | |
| ¹H NMR (CDCl₃) | Aromatic Protons | 7.7-7.9 ppm (m) |
| -CH-N- | ~4.2 ppm (m) | |
| -CH-OH | ~3.7 ppm (m) | |
| -CH₂- | 1.3-1.8 ppm (m) | |
| -CH₃ | ~0.9 ppm (t) | |
| ¹³C NMR (CDCl₃) | C=O (imide) | ~168 ppm |
| Aromatic Carbons | 123-134 ppm | |
| -CH-N- | ~50 ppm | |
| -CH-OH | ~68 ppm | |
| -CH₂- | 20-35 ppm | |
| -CH₃ | ~14 ppm |
Chromatographic Methods for Purity Assessment in Complex Synthetic Mixtures
Chromatographic techniques are essential for separating 4-Phthalimidopentanol from unreacted starting materials, byproducts, and other impurities that may be present in a crude reaction mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods for purity assessment.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like 4-Phthalimidopentanol. A typical HPLC method for purity assessment would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is often performed using a UV detector, as the phthalimide group has a strong UV absorbance. The purity of a sample is determined by comparing the peak area of 4-Phthalimidopentanol to the total area of all peaks in the chromatogram.
Gas Chromatography (GC) can also be used for the analysis of 4-Phthalimidopentanol, although derivatization may be necessary to increase its volatility and thermal stability. The hydroxyl group can be derivatized, for example, by silylation, prior to analysis. A capillary column with a non-polar or medium-polarity stationary phase is typically used. A Flame Ionization Detector (FID) is commonly employed for detection.
The choice between HPLC and GC depends on the specific properties of the compound and the impurities present. For routine purity checks of synthetic batches, a validated HPLC method is often preferred due to its high resolution and sensitivity.
Table 2: Illustrative Chromatographic Conditions for 4-Phthalimidopentanol Purity Analysis
| Parameter | HPLC Method | GC Method (after derivatization) |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile:Water gradient | Helium |
| Flow Rate/Gas Velocity | 1.0 mL/min | 1.5 mL/min |
| Temperature | Ambient | Temperature program (e.g., 100°C to 280°C) |
| Detection | UV at 220 nm | Flame Ionization Detector (FID) |
| Expected Retention Time | Dependent on exact conditions | Dependent on derivative and conditions |
Mass Spectrometry for Mechanistic Probing and Product Characterization
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound. It is invaluable for confirming the identity of 4-Phthalimidopentanol and for characterizing its derivatives and any byproducts formed during its synthesis.
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common ionization techniques used for non-volatile compounds like 4-Phthalimidopentanol and its derivatives. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, further confirming its identity.
In addition to molecular weight determination, tandem mass spectrometry (MS/MS) can be used to probe the structure of the molecule. In an MS/MS experiment, the parent ion of 4-Phthalimidopentanol is selected and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern can provide valuable information about the connectivity of the atoms in the molecule. For example, a characteristic fragmentation would be the loss of the pentanol side chain or cleavage within the phthalimide ring system. This information is particularly useful for distinguishing between isomers and for elucidating the structure of unknown byproducts.
Mass spectrometry can also be coupled with chromatographic techniques, such as LC-MS or GC-MS, to provide a comprehensive analysis of complex mixtures. This allows for the separation of individual components followed by their mass analysis, enabling the identification of minor impurities that may not be detectable by other methods.
Table 3: Expected Mass Spectrometric Data for 4-Phthalimidopentanol
| Technique | Ionization Mode | Expected m/z [M+H]⁺ | Potential Fragment Ions |
| ESI-MS | Positive | 234.1125 | 216 (loss of H₂O), 160 (phthalimide fragment), 148, 132 |
| HRMS (ESI) | Positive | 234.1124 (Calculated for C₁₃H₁₆NO₃) | Precise mass of fragment ions for structural confirmation |
Future Research Directions and Emerging Paradigms in 4 Phthalimidopentanol Chemistry
Sustainable Synthetic Pathways for 4-Phthalimidopentanol
The principles of green chemistry are increasingly shaping the synthesis of fine chemicals, with a focus on minimizing waste, reducing energy consumption, and utilizing renewable resources. nih.gov Future syntheses of 4-Phthalimidopentanol will likely move away from traditional methods that rely on harsh conditions and stoichiometric reagents.
One promising avenue is the adoption of cleaner solvent systems and reaction conditions. For instance, the synthesis of phthalimides, the core structure of the target molecule, has been successfully demonstrated using high-temperature, high-pressure mixtures of water and ethanol. rsc.org This method leverages the altered solvation properties of these benign solvents under pressure and heat to drive the condensation of o-phthalic acid and amines, often yielding pure crystalline products directly. rsc.org Similarly, supercritical carbon dioxide has been employed as a green solvent for phthalimide (B116566) synthesis, offering an environmentally friendly alternative that simplifies product isolation. researchgate.net
Another key area for sustainable synthesis is biocatalysis. The chiral alcohol moiety in 4-Phthalimidopentanol is a prime target for enzymatic synthesis. Biocatalytic processes, utilizing enzymes like ketoreductases (KREDs), offer highly enantioselective and regioselective reactions under mild, ambient conditions. nih.govnih.govtandfonline.com The asymmetric reduction of a corresponding γ-phthalimido ketone precursor using a suitable KRED could provide a direct and green route to the desired enantiomerically pure alcohol. nih.govtandfonline.com This approach not only enhances stereoselectivity but also avoids the use of heavy metal catalysts and harsh reducing agents common in traditional chemical reductions. nih.gov
| Green Synthesis Approach | Key Advantages | Potential Application for 4-Phthalimidopentanol |
| High-Temp/Pressure H₂O/EtOH | Uses benign solvents, can yield pure product directly. rsc.org | Condensation of phthalic acid/anhydride (B1165640) with 4-aminopentanol. |
| Supercritical CO₂ | Environmentally benign solvent, simplified workup. researchgate.net | Synthesis of the phthalimide moiety from phthalic anhydride. |
| Biocatalysis (e.g., KREDs) | High enantioselectivity, mild reaction conditions, reduced waste. nih.govtandfonline.com | Asymmetric reduction of 4-phthalimidopentan-2-one to yield chiral 4-Phthalimidopentanol. |
Exploration of Unprecedented Reactivity and Transformations
Future research will delve into the untapped reactivity of 4-Phthalimidopentanol, leveraging its distinct functional groups—the phthalimide ring and the secondary alcohol—to forge novel molecular architectures.
The phthalimide group, traditionally used as a protecting group for amines, possesses unique reactivity. The N-H bond of the parent phthalimide is acidic enough to participate in reactions as an acid component. Recent studies have shown that phthalimide can replace the carboxylic acid component in the Passerini multicomponent reaction, opening up new avenues for creating complex α-acyloxyamides. acs.org This suggests that the phthalimide moiety within a larger molecule could potentially be activated for similar transformations.
Furthermore, the conversion of N-hydroxyphthalimide (NHPI) to the phthalimide-N-oxyl (PINO) radical is a well-established method for catalyzing C-H bond functionalization. nih.gov The PINO radical is a potent hydrogen atom abstractor. nih.govwikipedia.org It is conceivable that intramolecular reactions could be designed where a transiently formed PINO-like radical derived from a modified 4-Phthalimidopentanol derivative could selectively abstract a hydrogen atom from the pentanol (B124592) backbone, leading to novel cyclized or functionalized products.
The secondary alcohol group also offers a handle for various transformations. While standard oxidations to the corresponding ketone are known, more nuanced reactivity can be explored. For example, studies on related 3-hydroxy-2-substituted isoindolin-1-ones (hydroxylactams) have demonstrated their oxidation back to the corresponding phthalimides using reagents like nickel peroxide (NiO₂). nih.gov This hints at the possibility of redox manipulations involving both the alcohol and the phthalimide ring system under specific conditions.
Integration of Artificial Intelligence and Machine Learning in Synthesis Design
A significant challenge in synthesizing 4-Phthalimidopentanol is controlling its stereochemistry. ML models are becoming increasingly adept at predicting the enantioselectivity of asymmetric reactions. chinesechemsoc.orgnih.gov By analyzing features of the substrate, catalyst, and reaction conditions, these models can predict the enantiomeric excess (% ee) with high accuracy. researchgate.netrsc.org This predictive power allows for the in silico screening of numerous chiral catalysts and conditions to identify the optimal setup for the asymmetric reduction of a γ-phthalimido ketone precursor, thereby saving significant experimental time and resources. chinesechemsoc.orgnih.gov
| AI/ML Application | Function | Relevance to 4-Phthalimidopentanol Synthesis |
| Retrosynthesis Prediction | Proposes synthetic routes by working backward from the target molecule. chemrxiv.org | Identifies novel and efficient pathways from simple precursors. |
| Reaction Outcome Prediction | Predicts the products and yields of unknown reactions. rsc.org | Evaluates the feasibility of novel transformations. |
| Enantioselectivity Prediction | Forecasts the stereochemical outcome of asymmetric reactions. chinesechemsoc.orgnih.gov | Guides the selection of catalysts and conditions for stereocontrolled synthesis. |
Advancements in Stereocontrol for 4-Phthalimidopentanol Synthesis
Achieving precise control over the stereochemistry of 4-Phthalimidopentanol is crucial for its potential applications. The γ-amino alcohol motif is a common feature in biologically active molecules, and its synthesis has been the focus of intense research. rsc.orgrsc.org Future work will leverage state-of-the-art catalytic asymmetric methods to produce enantiomerically pure 4-Phthalimidopentanol.
The most direct approach involves the asymmetric reduction of the corresponding prochiral ketone, 4-phthalimidopentan-2-one. Catalytic systems based on oxazaborolidines (CBS reduction) and transition metals are highly effective for this purpose. wikipedia.orgrsc.orgmdpi.com Recent advancements have focused on developing robust catalysts that provide high enantioselectivity for a wide range of substrates. rsc.org
Alternatively, asymmetric hydrogenation and transfer hydrogenation offer powerful routes. Complementary methods using Iridium and Rhodium catalysts have been developed for the diastereoselective reduction of β-amino ketones to furnish either syn- or anti-γ-amino alcohols with high selectivity. rsc.org Applying these systems to a suitable β-amino ketone precursor, followed by N-protection with a phthaloyl group, would provide stereocontrolled access to all possible diastereomers of 4-Phthalimidopentanol.
Copper-catalyzed asymmetric hydroamination of unprotected allylic alcohols represents another innovative, single-step approach to chiral γ-amino alcohols. acs.org This method constructs the C-N and C-H bonds across a double bond with high regio- and enantioselectivity. acs.org A similar strategy starting from a chiral allylic alcohol could streamline the synthesis of optically active 4-Phthalimidopentanol.
| Asymmetric Method | Key Transformation | Stereochemical Outcome |
| Asymmetric Ketone Reduction | Reduction of a prochiral ketone precursor. wikipedia.org | High enantioselectivity for the alcohol center. |
| Asymmetric Hydrogenation (Rh-cat.) | Hydrogenation of a β-amino ketone. rsc.org | Access to syn-γ-amino alcohols. |
| Asymmetric Transfer Hydrogenation (Ir-cat.) | Transfer hydrogenation of a β-amino ketone. rsc.org | Access to anti-γ-amino alcohols. |
| Copper-Catalyzed Hydroamination | Hydroamination of an allylic alcohol. acs.org | Excellent regio- and enantioselectivity in a single step. |
Multicomponent Reactions Featuring 4-Phthalimidopentanol
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are powerful tools for rapidly building molecular complexity. nih.gov Future research will explore the integration of 4-Phthalimidopentanol or its precursors into MCRs to generate novel and diverse chemical scaffolds.
One exciting possibility stems from the recent discovery that phthalimide itself can function as the acid component in a Passerini-type three-component reaction, reacting with an aldehyde and an isocyanide. acs.org This opens the door for using the phthalimide moiety of 4-Phthalimidopentanol as a reactive handle in an MCR. Such a reaction would append two new substituents to the nitrogen atom, creating a complex structure in a single, atom-economical step. The resulting products could then be further modified, for example, by cleaving the phthalimide ring with hydrazine (B178648) to reveal an α-amidine alcohol, a rare and valuable pharmacophore. acs.org
Alternatively, the entire 4-Phthalimidopentanol scaffold could be assembled in a convergent fashion using an MCR. Phthalic anhydride is a known substrate in various MCRs. researchgate.netnih.govresearchgate.net A hypothetical MCR could involve phthalic anhydride, an amino-containing precursor to the pentanol backbone, and other components to rapidly construct a library of 4-Phthalimidopentanol analogs. This strategy would be highly efficient for exploring structure-activity relationships in drug discovery programs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
